3a,7a-Dihydro-1H-benzotriazol-4-ylamine
Overview
Description
3a,7a-Dihydro-1H-benzotriazol-4-ylamine is a chemical compound with the molecular formula C6H8N4. It belongs to the class of benzotriazole derivatives, which are known for their versatile applications in various fields such as organic synthesis, medicinal chemistry, and material science . This compound is characterized by its unique triazole ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,7a-Dihydro-1H-benzotriazol-4-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole, which is then further reduced to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization and reduction steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3a,7a-Dihydro-1H-benzotriazol-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
3a,7a-Dihydro-1H-benzotriazol-4-ylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3a,7a-Dihydro-1H-benzotriazol-4-ylamine involves its interaction with various molecular targets and pathways. The triazole ring structure allows it to form stable complexes with metal ions, which can inhibit enzymatic activities or disrupt biological processes. Additionally, the compound can interact with nucleic acids and proteins, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but different reactivity and applications.
2-Aminobenzotriazole: Another derivative with distinct biological activities and synthetic utility.
5-Methylbenzotriazole: Known for its use as a corrosion inhibitor and in material science.
Uniqueness
3a,7a-Dihydro-1H-benzotriazol-4-ylamine stands out due to its unique combination of chemical stability, reactivity, and potential biological activities. Its ability to undergo various chemical transformations and form stable complexes makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3a,7a-dihydro-1H-benzotriazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3,5-6H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKFYLPCAZICSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(=C1)N)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288590 | |
Record name | 3a,7a-Dihydro-1H-benzotriazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160995-17-4 | |
Record name | 3a,7a-Dihydro-1H-benzotriazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160995-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3a,7a-Dihydro-1H-benzotriazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.